b-(3,4-Dimethoxyphenyl)alaninol
Description
Significance as a Chiral Building Block
The utility of β-(3,4-Dimethoxyphenyl)alaninol as a chiral building block is rooted in the principles of asymmetric synthesis. In the pharmaceutical and agrochemical industries, the three-dimensional arrangement of atoms in a molecule is often critical to its function. Biological systems, such as enzymes and receptors, are themselves chiral and frequently interact differently with each enantiomer of a chiral drug or molecule. enamine.net This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or even detrimental.
Consequently, there is a strong demand for enantiomerically pure starting materials that can impart their specific stereochemistry to a final, more complex target molecule. Chiral amino alcohols like β-(3,4-Dimethoxyphenyl)alaninol serve this exact purpose. ontosight.aijoinbandbio.com They are considered chiral pool synthons, meaning they are readily available chiral molecules that can be incorporated into a synthetic sequence. The development of synthetic methods, such as asymmetric hydrogenation using specialized catalysts like DuPHOS, provides powerful routes to access such chiral amino alcohols with high enantiomeric purity. nih.gov The use of these pre-existing stereocenters is a highly effective strategy for controlling the stereochemical outcome of a reaction, bypassing the often-challenging step of creating chirality from an achiral precursor.
Overview of its Role in Complex Molecule Construction
The bifunctional nature of β-(3,4-Dimethoxyphenyl)alaninol allows it to participate in a wide array of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules. The amino group can be acylated, alkylated, or used to form heterocycles, while the hydroxyl group can be oxidized, etherified, or converted into a leaving group for substitution reactions.
A prominent example of the application of a closely related structural motif is in the synthesis of the triazole antifungal agent, Itraconazole. The Itraconazole molecule is structurally complex, possessing three chiral centers, and its synthesis relies on the careful assembly of chiral fragments. wikipedia.org The aryl-substituted dioxolane portion of Itraconazole showcases the type of intricate architecture that can be constructed from precursors containing the arylethanolamine scaffold.
Furthermore, the 3,4-dimethoxyphenyl moiety itself is a common feature in many biologically active compounds and natural products. The synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines, has been achieved through multicomponent reactions utilizing 3,4-dimethoxybenzaldehyde (B141060) as a key starting material. nih.gov This highlights the value of the dimethoxyphenyl group as a scaffold. β-(3,4-Dimethoxyphenyl)alaninol provides this valuable scaffold with the added advantages of chirality and versatile functional handles, enabling its incorporation into a diverse range of target molecules through multi-step synthetic pathways.
Historical Context of Synthesis and Application Research
The development and use of β-(3,4-Dimethoxyphenyl)alaninol are intrinsically linked to the broader history of organic and medicinal chemistry. The foundations for its synthesis can be traced back to classic reactions for amino acid formation, such as the Strecker synthesis first reported in 1854. nih.gov However, the specific focus on chiral, non-proteinogenic amino acids and their derivatives is a more recent endeavor, driven largely by the pharmaceutical industry's need for stereochemically pure drugs. enamine.net
The importance of such chiral building blocks was underscored by the approval of drugs built from complex, chiral fragments. The patent for Itraconazole, for instance, was filed in 1978, demonstrating the application of related structural motifs in drug development during that era. wikipedia.org The evolution of synthetic methodology has been crucial. The advent of powerful asymmetric catalysis and enzymatic resolutions has made it possible to produce single-enantiomer building blocks like β-(3,4-Dimethoxyphenyl)alaninol on a commercial scale. enamine.netresearchgate.net Early methods often relied on the resolution of racemic mixtures, while modern approaches increasingly focus on asymmetric synthesis to generate the desired enantiomer directly, a more efficient and sustainable strategy. This progression reflects a continuous drive towards greater precision and efficiency in the art of molecular construction.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-9(12)7-13)6-11(10)15-2/h3-4,6,9,13H,5,7,12H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIPWPXWFHMBD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for B 3,4 Dimethoxyphenyl Alaninol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods are increasingly favored for their high selectivity and environmentally friendly reaction conditions. mbl.or.kr These approaches utilize enzymes to catalyze key stereoselective transformations, leading to optically pure products. mdpi.com For the synthesis of β-(3,4-Dimethoxyphenyl)alaninol, key enzymatic reactions include transamination and kinetic resolution. researchgate.netnih.gov
Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids. mbl.or.krresearchgate.net The reaction involves the transfer of an amino group from an amino donor to a carbonyl acceptor, governed by a pyridoxal (B1214274) 5'-phosphate (PLP) dependent mechanism. nih.gov
A notable chemoenzymatic method involves the synthesis of L-3,4-dimethoxyphenylalanine, the direct precursor to L-β-(3,4-Dimethoxyphenyl)alaninol, starting from 3,4-dimethoxyphenylpyruvate. researchgate.net In one study, an aspartate aminotransferase from Escherichia coli was engineered through directed evolution to enhance its activity towards this specific substrate. researchgate.net The engineered enzyme variant successfully catalyzed the reductive amination of 3,4-dimethoxyphenylpyruvate. researchgate.net Subsequent reduction of the resulting L-3,4-dimethoxyphenylalanine yields the target amino alcohol. sigmaaldrich.comsigmaaldrich.com
Table 1: Transaminase-Catalyzed Synthesis of L-3,4-Dimethoxyphenylalanine
| Parameter | Result |
|---|---|
| Substrate | 3,4-Dimethoxy phenylpyruvate |
| Biocatalyst | Engineered Aspartate Aminotransferase |
| Method | Fed-batch preparative scale |
| Conversion | 95.4% researchgate.net |
This approach highlights the efficiency of using engineered transaminases to produce highly pure chiral amino acid precursors under mild conditions. researchgate.net
Enzymatic kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively react with only one enantiomer, allowing for the separation of the unreacted, optically pure enantiomer. Lipases are commonly employed for this purpose in the resolution of chiral alcohols and esters.
In the context of β-amino alcohols, a common strategy involves the resolution of a racemic chlorohydrin precursor. For instance, lipase-catalyzed kinetic resolution can be used to selectively acylate one enantiomer of a key intermediate. nih.gov While not directly demonstrated for β-(3,4-Dimethoxyphenyl)alaninol in the provided context, this methodology is a standard and effective chemoenzymatic route for producing a wide range of enantiomerically enriched β-blockers and related structures that share a common α-hydroxy-N-alkylamine moiety. nih.gov The unreacted enantiomer can then be isolated with high enantiomeric purity and converted to the desired final product. nih.gov
Classical Chemical Synthesis Routes
Traditional organic synthesis offers robust and scalable methods for producing β-(3,4-Dimethoxyphenyl)alaninol and its precursors. These routes often involve multi-step sequences that allow for precise control over the molecular architecture.
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia, followed by reduction of the intermediate imine. organic-chemistry.orgmdpi.com This can be performed in one pot by including a reducing agent in the initial reaction mixture. organic-chemistry.org
To synthesize β-(3,4-Dimethoxyphenyl)alaninol, a suitable starting material would be a ketone precursor, which upon reductive amination would yield the corresponding amine. The choice of reducing agent is critical, with common options including sodium borohydride, triethylsilane, or catalytic hydrogenation. organic-chemistry.orgmdpi.com For example, the reductive amination of a β-hydroxy ketone can be directed to stereoselectively prepare 1,3-amino alcohols. organic-chemistry.org Alanine dehydrogenase (AlaDH) enzymes can also be used to catalyze the reductive amination of pyruvate (B1213749) derivatives, showcasing a bridge between classical and biocatalytic methods. nih.gov
The Bucherer-Bergs reaction provides a classic and efficient multicomponent pathway to synthesize hydantoins from ketones or aldehydes. nih.gov This reaction typically involves heating the carbonyl compound with potassium cyanide and ammonium (B1175870) carbonate. nih.gov
For the synthesis of β-(3,4-Dimethoxyphenyl)alaninol, the precursor 3,4-dimethoxyphenyl acetone (B3395972) could be used as the starting ketone. The resulting 5-substituted hydantoin (B18101) serves as a key intermediate. Hydantoins are valuable precursors for the synthesis of non-natural α-amino acids. nih.gov The hydantoin ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, in this case, 3,4-dimethoxyphenylalanine. nih.gov Finally, the carboxylic acid group of the amino acid is reduced to an alcohol to furnish the target β-(3,4-Dimethoxyphenyl)alaninol.
Table 2: General Steps for Hydantoin-Based Synthesis
| Step | Description | Starting Material / Intermediate |
|---|---|---|
| 1 | Bucherer-Bergs Reaction | 3,4-Dimethoxyphenyl Acetone |
| 2 | Hydantoin Formation | 5-(3,4-Dimethoxybenzyl)hydantoin |
| 3 | Hydrolysis | 3,4-Dimethoxyphenylalanine |
Throughout the multi-step synthesis of β-(3,4-Dimethoxyphenyl)alaninol, particularly in classical routes, the use of protecting groups for the amino and carboxylic acid functionalities is essential. These strategies prevent unwanted side reactions and allow for the selective modification of other parts of the molecule.
The amino group of the precursor, 3,4-dimethoxyphenylalanine, is commonly protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.gov The carboxylic acid is often converted into an ester, such as a methyl or ethyl ester, to facilitate reactions at the amino group or for purification purposes. organic-chemistry.org Allyl-based protecting groups for carboxylic acids are also utilized, offering the advantage of mild deprotection conditions using palladium catalysis, which provides an additional layer of "orthogonality" in complex syntheses. nih.gov These protection and deprotection steps are critical for achieving the desired final product with high yield and purity.
Asymmetric Synthesis Utilizing Chiral Auxiliary Reagents
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. This approach involves temporarily incorporating a chiral molecule into the substrate, which directs a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Asymmetric C-Alkylation Methodologies
Asymmetric C-alkylation is a fundamental carbon-carbon bond-forming reaction that can be used to establish the stereocenter in β-(3,4-Dimethoxyphenyl)alaninol. In this context, a chiral auxiliary is employed to direct the diastereoselective alkylation of an enolate or its equivalent.
One common approach involves the use of a chiral glycine (B1666218) enolate equivalent. For instance, a Schiff base can be formed between glycine and a chiral ketone or aldehyde, such as (S)-o-[N-(N-benzylprolyl)amino]benzophenone. nih.gov This Schiff base is then complexed with a metal ion, typically Ni(II), to form a rigid, planar complex. nih.govnih.gov Deprotonation of the α-carbon of the glycine moiety generates a nucleophilic enolate, which is shielded on one face by the chiral auxiliary and the metal complex.
Subsequent alkylation with an electrophile, in this case, 3,4-dimethoxybenzyl bromide, proceeds with high diastereoselectivity, as the electrophile can only approach from the less sterically hindered face. nih.gov After the alkylation step, the chiral auxiliary is removed by hydrolysis, yielding the enantioenriched amino acid, 3-(3,4-Dimethoxyphenyl)alanine. The corresponding amino alcohol, β-(3,4-Dimethoxyphenyl)alaninol, can then be obtained by reduction of the carboxylic acid or its ester derivative. Pseudoephedrine is another well-established chiral auxiliary that can be used to form amides, which are then alkylated in a highly diastereoselective manner. researchgate.net
Table 1: Asymmetric C-Alkylation via Chiral Auxiliary
| Step | Reactant 1 | Reactant 2 (Electrophile) | Chiral Auxiliary Example | Resulting Intermediate | Diastereomeric Excess (d.e.) |
|---|---|---|---|---|---|
| Alkylation | Ni(II) complex of glycine Schiff base | 3,4-Dimethoxybenzyl bromide | (S)-o-[N-(N-Benzylprolyl)amino]benzophenone | Alkylated Schiff base complex | High (often >95%) |
| Hydrolysis | Alkylated Schiff base complex | Acid (e.g., HCl) | - | (S)-3-(3,4-Dimethoxyphenyl)alanine | - |
| Reduction | (S)-3-(3,4-Dimethoxyphenyl)alanine | Reducing agent (e.g., LiAlH₄) | - | (S)-β-(3,4-Dimethoxyphenyl)alaninol | - |
This table illustrates a representative pathway. Diastereomeric excess can vary based on specific reaction conditions.
Stereoselective Reductions of Precursors
An alternative to building the chiral center via alkylation is to create it through the stereoselective reduction of a prochiral precursor, such as a ketone. For the synthesis of β-(3,4-Dimethoxyphenyl)alaninol, a suitable precursor is 3-amino-1-(3,4-dimethoxyphenyl)propan-1-one or its N-protected derivative. The carbonyl group of this β-amino ketone can be reduced to a hydroxyl group, creating the desired stereocenter.
The stereochemical outcome of the reduction is controlled by the choice of reducing agent and reaction conditions.
Chiral Reducing Agents : Reagents such as those derived from boranes and chiral ligands can deliver a hydride ion to one face of the carbonyl group preferentially. Examples include borane (B79455) complexes with chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or diisopinocampheylborane (B13816774) (Ipc₂BH). york.ac.uk
Substrate-Directed Reduction : If the nitrogen atom of the β-amino ketone is part of a chiral, non-racemic protecting group or auxiliary, it can direct the incoming hydride reagent.
Enzyme-Catalyzed Reduction : Ketoreductase enzymes (KREDs) offer high enantioselectivity under mild conditions for the reduction of ketones to alcohols.
Another viable precursor is a β-enamino ester. The reduction of the carbon-carbon double bond of a β-enamino ester can be achieved with high diastereoselectivity using reagents like sodium cyanoborohydride under acidic conditions. analis.com.my The resulting β-amino ester can then be reduced to the target amino alcohol.
Table 2: Stereoselective Reduction of a Prochiral Ketone Precursor
| Precursor | Reducing Agent/Method | Key Feature | Product Enantiomer | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| 3-(Protected-amino)-1-(3,4-dimethoxyphenyl)propan-1-one | (R)-CBS Catalyst with BH₃ | Chiral Lewis acid catalysis | (R)-Alcohol | >90% |
| 3-(Protected-amino)-1-(3,4-dimethoxyphenyl)propan-1-one | (S)-CBS Catalyst with BH₃ | Chiral Lewis acid catalysis | (S)-Alcohol | >90% |
| 3-(Protected-amino)-1-(3,4-dimethoxyphenyl)propan-1-one | Ketoreductase (KRED) | Enzyme catalysis | (R)- or (S)-Alcohol (depends on enzyme) | Often >99% |
This table presents examples of methods for the stereoselective reduction of a generic precursor. The specific protecting group on the amine can influence selectivity.
Deracemization and Resolution Techniques
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers) of β-(3,4-Dimethoxyphenyl)alaninol, separation or conversion techniques are necessary to obtain the pure enantiomers.
Deracemization is a process where a racemic mixture is converted into a single, pure enantiomer, potentially allowing for a theoretical yield of up to 100%. Modern methods include photochemical deracemization, where a chiral photocatalyst selectively interacts with one enantiomer. nih.gov Upon irradiation, this complex undergoes a reaction (such as a hydrogen atom transfer) to form an achiral intermediate. nih.gov In a subsequent thermal step, the intermediate is converted back to the starting material, but the chiral catalyst environment directs the reaction to favor the formation of the other enantiomer, gradually enriching it in the mixture until a high enantiomeric excess is achieved. nih.gov
Resolution is the more traditional method of separating a racemic mixture.
Classical Resolution : This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these diastereomeric salts can be separated by methods like fractional crystallization. After separation, the pure enantiomer of the target compound is liberated from its salt by treatment with an acid or base. Common resolving agents for amines and amino alcohols include chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid.
Kinetic Resolution : In this method, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst than the other. For example, an enzyme like a lipase (B570770) could be used to selectively acylate one enantiomer of β-(3,4-Dimethoxyphenyl)alaninol, allowing the unreacted enantiomer and the acylated product to be separated. The maximum yield for the unreacted enantiomer in a kinetic resolution is 50%.
Table 3: Common Chiral Resolving Agents for Amino Alcohols
| Resolving Agent Class | Specific Example | Type of Diastereomer Formed | Separation Method |
|---|---|---|---|
| Chiral Carboxylic Acids | (+)-Tartaric Acid | Diastereomeric Salts | Fractional Crystallization |
| Chiral Carboxylic Acids | (S)-Mandelic Acid | Diastereomeric Salts | Fractional Crystallization |
| Chiral Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | Diastereomeric Salts | Fractional Crystallization |
| Acylating Agents (for Kinetic Resolution) | Vinyl Acetate with Lipase Catalyst | One enantiomer is acylated | Chromatography |
Stereochemical Control and Chirality in B 3,4 Dimethoxyphenyl Alaninol Chemistry
Enantioselective Synthesis Strategies and High Enantiomeric Excess Achievements
The synthesis of β-(3,4-Dimethoxyphenyl)alaninol in an enantiomerically pure form is critical for its use in stereoselective applications. The primary strategies for achieving this involve the asymmetric reduction of a prochiral ketone precursor or the elaboration of a chiral starting material.
One of the most effective methods for synthesizing chiral alcohols is the enantioselective reduction of the corresponding ketone. uwindsor.caresearchgate.net For β-(3,4-Dimethoxyphenyl)alaninol, this would involve the asymmetric reduction of 3-amino-1-(3,4-dimethoxyphenyl)propan-1-one. This transformation can be achieved with high enantioselectivity using catalytic systems. Prominent examples include the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455), and Noyori-type asymmetric hydrogenations, which use ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands. uwindsor.ca These methods are renowned for producing secondary alcohols with high enantiomeric excess (ee). Another approach is transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) in the presence of a chiral transition metal catalyst. nih.govnih.gov
Alternatively, chemoenzymatic methods offer a green and highly selective route. Enzymes such as carbonyl reductases or alcohol dehydrogenases can reduce ketone substrates with exceptional enantioselectivity, often exceeding 96% ee. mdpi.comresearchgate.net While a specific enzymatic reduction for 3-amino-1-(3,4-dimethoxyphenyl)propan-1-one is not detailed in the surveyed literature, the successful reduction of analogous heterocyclic ketones suggests this is a highly viable strategy. mdpi.com
Another powerful strategy involves building the chiral center through the asymmetric alkylation of a glycine-derived Schiff base. For instance, the synthesis of the related (S)-β-(3,4-dimethylphenyl)-α-alanine was achieved using a Ni(II) complex of a glycine (B1666218) Schiff base and a recyclable chiral auxiliary. This method yielded the target amino acid with over 99% optical purity after decomposition of the diastereomeric complexes formed during the reaction. A similar strategy could be adapted for the synthesis of β-(3,4-Dimethoxyphenyl)alaninol's precursor amino acid.
The table below summarizes common strategies applicable to the enantioselective synthesis of chiral amino alcohols like β-(3,4-Dimethoxyphenyl)alaninol.
| Synthesis Strategy | Reagents/Catalyst | Typical Achievable Enantiomeric Excess (ee) | Key Feature |
| Asymmetric Hydrogenation | Ru- or Rh-BINAP complexes, H₂ | >95% | High efficiency and atom economy. |
| CBS Reduction | Chiral Oxazaborolidine, Borane (BH₃) | >90% | Widely applicable to various ketones. |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with chiral amino alcohol ligand | >90% | Uses safe and readily available hydrogen donors. |
| Enzymatic Reduction | Carbonyl Reductases / Alcohol Dehydrogenases | >96% | High selectivity under mild, aqueous conditions. mdpi.com |
| Asymmetric Alkylation | Ni(II)-Schiff Base Complex with Chiral Auxiliary | >99% (for related amino acids) | Builds the stereocenter via C-C bond formation. |
Diastereoselective Control in Reactions Involving β-(3,4-Dimethoxyphenyl)alaninol
Once synthesized, the inherent chirality of β-(3,4-Dimethoxyphenyl)alaninol can be used to direct the stereochemical outcome of further transformations. However, a more common and powerful approach involves the diastereoselective synthesis of the 1,3-amino alcohol structure itself. This is often accomplished through the addition of nucleophiles to chiral N-sulfinyl imines. nih.govresearchgate.net
In this methodology, a metalloenamine derived from an N-sulfinyl imine undergoes a highly diastereoselective addition to an aldehyde. Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine product can yield either the syn- or anti-1,3-amino alcohol with exceptional control. The choice of reducing agent is crucial for this selectivity. For example, reduction with catecholborane typically yields the syn-1,3-amino alcohol, while using a bulkier hydride reagent like lithium triethylborohydride (LiBHEt₃) favors the formation of the anti-diastereomer. nih.govresearchgate.net This strategy allows for the synthesis of specific diastereomers of complex molecules containing the 1,3-amino alcohol motif found in β-(3,4-Dimethoxyphenyl)alaninol.
β-(3,4-Dimethoxyphenyl)alaninol as a Chiral Auxiliary and Inductor
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, after which it is removed and can often be recycled. wikipedia.org Common auxiliaries are derived from readily available chiral molecules like amino acids, camphor, or terpenes. numberanalytics.com
While β-(3,4-Dimethoxyphenyl)alaninol is a valuable chiral building block, its use as a chiral auxiliary is not widely documented in the surveyed chemical literature. However, its 1,3-amino alcohol structure provides a clear blueprint for its potential application in this role.
The design of effective chiral auxiliaries relies on several key principles: they must be easily attached to the substrate, effectively shield one face of the reactive center through steric hindrance, remain conformationally rigid to ensure consistent stereochemical induction, and be readily cleaved under mild conditions without racemizing the product. numberanalytics.com
Amino alcohols are precursors to some of the most successful chiral auxiliaries, namely oxazolidinones (Evans auxiliaries) and camphorsultam-based structures. wikipedia.org β-(3,4-Dimethoxyphenyl)alaninol could, in principle, be converted into a novel oxazolidinone auxiliary. This would involve N-acylation followed by cyclization. The resulting auxiliary would feature the bulky 3,4-dimethoxyphenyl group, which would be expected to exert significant steric influence, directing the approach of electrophiles or other reagents to the less hindered face of an attached prochiral enolate.
The influence of a chiral auxiliary is determined by its ability to create a diastereomeric transition state with a significant energy difference from other possible transition states. For an auxiliary derived from β-(3,4-Dimethoxyphenyl)alaninol, the stereochemical outcome would depend on the conformation of the N-acyl derivative. In reactions such as alkylations or aldol (B89426) additions, the dimethoxyphenyl group would likely orient itself to minimize steric interactions, thereby blocking one face of the enolate and forcing the incoming reagent to attack from the opposite side. wikipedia.org The specific diastereomer produced would depend on the geometry of the enolate (Z or E) and the nature of the chelating metal ion, as is well-established for Evans oxazolidinone auxiliaries. However, without experimental examples, the specific diastereoselectivity that a β-(3,4-Dimethoxyphenyl)alaninol-derived auxiliary would confer remains a theoretical consideration.
Stereochemical Analysis of Intermediates and Products
The confirmation of stereochemical purity, both enantiomeric and diastereomeric, is essential. Several analytical techniques are routinely employed for the analysis of chiral compounds like β-(3,4-Dimethoxyphenyl)alaninol and its derivatives.
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. nih.gov For amino alcohols and amino acids, derivatization with a chiral agent, such as Marfey's reagent (FDAA), can be used. This converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase HPLC column. nih.gov The relative peak areas in the chromatogram correspond directly to the enantiomeric ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining diastereomeric ratios. Diastereomers have distinct physical properties and, therefore, will exhibit different chemical shifts in their NMR spectra. nih.gov By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately determined. analis.com.my For resolving enantiomers, chiral solvating agents or chiral shift reagents can be added to the NMR sample to induce a chemical shift difference between the enantiomeric signals. Advanced techniques, such as non-linear PHIP-NMR, can also be used to discriminate between enantiomers at very low concentrations by observing their interaction with a chiral catalyst. nih.gov The structures of intermediates and products are typically confirmed using a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments. analis.com.myrsc.org
The table below outlines the primary methods for stereochemical analysis.
| Analytical Method | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess (ee). nih.gov |
| HPLC with Chiral Derivatization | Conversion of enantiomers to diastereomers (e.g., with FDAA), which are then separated on a standard column. | Determination of enantiomeric excess (ee). nih.gov |
| ¹H and ¹³C NMR Spectroscopy | Diastereomers have distinct NMR signals, allowing for quantification by integration. | Determination of diastereomeric ratio (dr). nih.govanalis.com.my |
| NMR with Chiral Shift Reagents | A chiral agent is added to induce chemical shift non-equivalence between enantiomers. | Determination of enantiomeric excess (ee). |
Derivatives and Structural Modifications of B 3,4 Dimethoxyphenyl Alaninol
Amine and Alcohol Functionalization
The presence of both a primary amine and a primary alcohol group on adjacent carbons allows for a variety of functionalization reactions. These transformations are fundamental for creating libraries of derivatives and for preparing substrates for further cyclization.
Standard synthetic protocols can be applied to selectively modify these groups. The amine can undergo N-acylation to form amides, a common step in preparing precursors for reactions like the Bischler-Napieralski synthesis. google.com For instance, reacting the amino alcohol with an organic acid or its activated form (like an acid chloride or a mixed anhydride) can selectively yield N-acyl derivatives. google.com
Similarly, the hydroxyl group can be targeted through O-alkylation to form ethers. This typically involves converting the alcohol to an alkoxide using a suitable base, followed by reaction with an alkyl halide. google.com The selection of appropriate protecting groups is crucial to ensure selectivity between the amine and alcohol functions when only one is to be modified.
Furthermore, the vicinal amino alcohol motif is a direct precursor to oxazolidinone rings. This transformation can be achieved through several methods, such as reaction with phosgene (B1210022) or its equivalents, or more modern, safer methods involving carbon dioxide. thieme-connect.com The reaction of N-Boc protected β-amino alcohols with tosyl or mesyl chloride can also lead to the formation of oxazolidinones through intramolecular cyclization. tandfonline.com These reactions create a five-membered heterocyclic ring that is a common structural feature in many biologically active compounds. thieme-connect.comorganic-chemistry.org
Formation of Nitrogen-Containing Heterocyclic Derivatives
The functional groups of β-(3,4-Dimethoxyphenyl)alaninol are ideally suited for constructing a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
A significant application of β-(3,4-Dimethoxyphenyl)alaninol is in the synthesis of chiral oxazolopiperidone lactams. These bicyclic lactams are powerful intermediates for the enantioselective synthesis of piperidine-containing natural products and other complex alkaloids. nih.gov Specifically, the cyclocondensation of (S)-3,4-dimethoxyphenylalaninol with a δ-oxo acid derivative furnishes the corresponding oxazolopiperidone lactam. nih.gov This key intermediate allows for the controlled introduction of substituents onto the piperidine (B6355638) ring, paving the way for the synthesis of enantiopure polycyclic systems. nih.govnih.gov
The primary amine of β-(3,4-Dimethoxyphenyl)alaninol can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond.
While specific examples starting from β-(3,4-Dimethoxyphenyl)alaninol are not extensively documented in leading journals, the general synthesis is straightforward. For example, a Schiff base derived from the related 3,4-dimethoxybenzaldehyde (B141060) and p-aminobenzoic acid has been synthesized, demonstrating the reactivity of the dimethoxy-substituted phenyl ring system in such transformations. nih.gov The resulting Schiff bases, containing both the dimethoxyphenyl moiety and the alaninol-derived backbone, are of interest as potential chelating ligands for metal complexes, owing to the presence of nitrogen and oxygen donor atoms.
Table 1: General Scheme for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type |
|---|
The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for amide and ester groups and is found in numerous pharmacologically active compounds. thieme-connect.com Derivatives containing a 3,4-dimethoxyphenyl group attached to a 1,3,4-oxadiazole core have been synthesized and investigated. Research has been conducted on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives, which showed notable antibacterial activity. tandfonline.com
The synthesis of such analogues typically involves multistep sequences. A common route starts with a carboxylic acid hydrazide, which is cyclized with reagents like carbon disulfide (to form an oxadiazole-thione) or a carboxylic acid (to form a 2,5-disubstituted oxadiazole). thieme-connect.com To create an oxadiazole analogue of β-(3,4-Dimethoxyphenyl)alaninol, one could envision converting the parent compound to the corresponding carboxylic acid, then to the acid hydrazide, and subsequently performing the cyclization to build the oxadiazole ring.
Table 2: Examples of 1,3,4-Oxadiazole Synthesis Strategies
| Precursor | Reagent(s) | Product |
|---|---|---|
| Acyl Hydrazide | Carbon Disulfide, Base | 5-Substituted-1,3,4-oxadiazole-2-thione thieme-connect.com |
| Thiosemicarbazide | TBTU, DIEA | 2-Amino-5-substituted-1,3,4-oxadiazole Current time information in Bangalore, IN. |
Incorporation into Polycyclic Systems
The structure of β-(3,4-Dimethoxyphenyl)alaninol is an excellent starting point for the synthesis of complex polycyclic molecules, particularly isoquinoline (B145761) alkaloids.
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline rings. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org β-(3,4-Dimethoxyphenyl)alaninol is a β-arylethylamine derivative, and its dimethoxyphenyl ring is activated towards electrophilic substitution, making it a suitable substrate for this reaction. This specific variation is known as the Pictet-Spengler tetrahydroisoquinoline synthesis. wikipedia.org
Another classical method is the Bischler-Napieralski reaction , which produces 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction requires the N-acylated derivative of a β-arylethylamine, which is then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.com The N-acyl derivative of β-(3,4-Dimethoxyphenyl)alaninol would be a prime candidate for this transformation.
As mentioned previously, a highly effective strategy involves the use of (S)-3,4-dimethoxyphenylalaninol to form oxazolopiperidone lactams. These intermediates provide a direct and enantioselective pathway to complex polycyclic systems such as benzo[a]quinolizidines . nih.gov This highlights the utility of β-(3,4-Dimethoxyphenyl)alaninol as a chiral building block for constructing elaborate, multi-ring alkaloid structures.
Applications of B 3,4 Dimethoxyphenyl Alaninol in Advanced Organic Synthesis
Precursor in Asymmetric Total Synthesis
The enantiopure nature of (S)-β-(3,4-dimethoxyphenyl)alaninol makes it an ideal starting material for the synthesis of complex chiral molecules. The inherent stereochemistry of the alaninol derivative can be effectively transferred to the target molecule, obviating the need for challenging enantioselective transformations at later stages of a synthetic sequence.
Synthesis of Benzo[a]- and Indolo[2,3-a]quinolizidines
A notable application of (S)-β-(3,4-dimethoxyphenyl)alaninol is in the enantioselective synthesis of benzo[a]- and indolo[2,3-a]quinolizidines. acs.orgresearchgate.net These fused heterocyclic systems are core structures in a variety of biologically active alkaloids. nih.gov The synthesis typically involves a two-step sequence. The first step is a stereoselective cyclocondensation of (S)-β-(3,4-dimethoxyphenyl)alaninol with a suitable δ-oxo(di)ester. acs.org This reaction proceeds through a dynamic kinetic resolution or differentiation of enantiotopic or diastereotopic ester groups, leading to the formation of an oxazolopiperidone lactam. acs.org The second step is a stereocontrolled cyclization onto the aromatic ring, which is facilitated by the presence of the electron-donating methoxy (B1213986) groups. acs.org This cyclization often proceeds via an N-acyl iminium ion intermediate. kist.re.kr
The choice of the aromatic moiety, either the 3,4-dimethoxyphenyl group from the alaninol or an indole (B1671886) nucleus from a tryptophanol-derived precursor, dictates the final quinolizidine (B1214090) scaffold. acs.orgresearchgate.netmdpi.com The general synthetic approach is outlined in the following reaction scheme:
General Synthetic Scheme for Quinolizidine Synthesis
| Reactants | Intermediates | Products |
|---|---|---|
| (S)-β-(3,4-Dimethoxyphenyl)alaninol or (S)-Tryptophanol | Oxazolopiperidone lactam | Benzo[a]quinolizidines or Indolo[2,3-a]quinolizidines |
This methodology has been successfully applied to the synthesis of a variety of substituted quinolizidine derivatives with high enantiopurity. acs.orgresearchgate.net
Intermediate in Erythrina Alkaloid Core Construction
The Erythrina alkaloids are a large family of structurally complex natural products that exhibit a wide range of biological activities. nih.govresearchgate.net A key structural feature of these alkaloids is the erythrinane skeleton, a tetracyclic system with a spirocyclic A/C ring junction. nih.gov The synthesis of this challenging molecular architecture can be facilitated by the use of chiral building blocks derived from amino acids.
While direct application of β-(3,4-dimethoxyphenyl)alaninol in a completed total synthesis of an Erythrina alkaloid is not extensively documented, its structural features make it a highly plausible precursor. The 3,4-dimethoxyphenyl moiety is a common substructure in many Erythrina alkaloids, and the chiral amino alcohol functionality provides a handle for the stereocontrolled construction of the A and B rings. rsc.orgnih.gov
A plausible synthetic strategy would involve the conversion of β-(3,4-dimethoxyphenyl)alaninol into a suitable N-phenethyl-formamide derivative, which could then undergo an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the A and B rings of the erythrinane core. slideshare.netorganicreactions.orgwikipedia.orgorganic-chemistry.org The stereocenter of the alaninol would be crucial in directing the stereochemical outcome of the cyclization and subsequent transformations.
Preparation of β-Branched Phenylalanine Derivatives
β-Branched phenylalanine derivatives are non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug discovery. nih.gov The incorporation of these unnatural amino acids into peptides and other bioactive molecules can lead to improved pharmacological properties, such as enhanced metabolic stability and receptor binding affinity.
The chiral amino alcohol, β-(3,4-dimethoxyphenyl)alaninol, can serve as a versatile starting material for the synthesis of β-branched phenylalanine derivatives. nih.govacs.org One common approach involves the use of the alaninol as a chiral auxiliary. nih.gov The amino alcohol is first converted into a chiral template, such as an oxazolidinone or a related heterocyclic system. This chiral auxiliary then directs the stereoselective alkylation or arylation at the β-position of a suitable substrate. Subsequent cleavage of the auxiliary furnishes the desired β-branched phenylalanine derivative with high enantiomeric excess.
An alternative approach involves the direct manipulation of the alaninol backbone. For example, the hydroxyl group can be converted into a leaving group, followed by a nucleophilic substitution with a suitable carbon nucleophile to introduce the β-branch. The amino group can then be protected and the primary alcohol oxidized to a carboxylic acid to complete the synthesis of the β-branched phenylalanine derivative.
Role in Asymmetric Catalysis and Ligand Design
The development of new chiral ligands is a cornerstone of asymmetric catalysis. enamine.net Chiral amino alcohols, such as β-(3,4-dimethoxyphenyl)alaninol, are particularly attractive ligand scaffolds due to their ready availability from the chiral pool and the ease with which their structures can be modified.
Development of Chiral Ligands for Metal-Catalyzed Reactions
The amino and hydroxyl groups of β-(3,4-dimethoxyphenyl)alaninol provide two coordination sites for metal ions, making it a bidentate ligand. The chiral backbone of the alaninol can create a chiral environment around the metal center, which can induce enantioselectivity in a variety of metal-catalyzed reactions. google.com
The alaninol can be used directly as a ligand, or it can be derivatized to fine-tune its steric and electronic properties. For example, the amino and hydroxyl groups can be alkylated or arylated to create a more sterically demanding ligand. The phenyl ring can also be modified with different substituents to modulate the electronic properties of the ligand.
A common strategy for the development of chiral ligands from amino alcohols is the synthesis of phosphine-oxazoline (PHOX) or related ligands. In this approach, the hydroxyl group of the alaninol is converted into an oxazoline (B21484) ring, and a phosphine (B1218219) group is introduced at a suitable position. These ligands have proven to be highly effective in a wide range of asymmetric transformations, including hydrogenation, hydrosilylation, and allylic alkylation.
Applications in Enantioselective Transformations
Chiral ligands derived from β-(3,4-dimethoxyphenyl)alaninol have the potential to be applied in a wide range of enantioselective transformations. nih.gov The specific application will depend on the nature of the ligand and the metal catalyst used.
For example, rhodium and ruthenium complexes of chiral phosphine ligands derived from amino alcohols are known to be effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. enamine.net The chiral ligand creates a chiral pocket around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Similarly, palladium complexes of chiral ligands derived from amino alcohols can be used to catalyze a variety of enantioselective C-C bond-forming reactions, such as the Heck reaction, Suzuki coupling, and allylic alkylation. These reactions are powerful tools for the construction of complex organic molecules with high enantiopurity.
The development of new chiral ligands based on the β-(3,4-dimethoxyphenyl)alaninol scaffold is an active area of research, and it is likely that new and more efficient applications in enantioselective catalysis will be discovered in the future. youtube.com
Mechanistic and Theoretical Investigations of B 3,4 Dimethoxyphenyl Alaninol Reactions
Mechanistic Studies of Cyclization Reactions (e.g., Pictet-Spengler)
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinoline and β-carboline frameworks, which are prevalent in numerous natural products and pharmacologically active compounds. researchgate.netnih.govnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. researchgate.netnih.gov For substrates such as β-(3,4-Dimethoxyphenyl)alaninol, which is a phenethylamine (B48288) derivative, this reaction provides a direct route to substituted tetrahydroisoquinolines.
The generally accepted mechanism proceeds through several key steps:
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of β-(3,4-Dimethoxyphenyl)alaninol and a carbonyl compound (e.g., an aldehyde) to form a Schiff base, or imine. In the presence of an acid catalyst, the imine is protonated to generate a highly electrophilic iminium ion. researchgate.net This step is crucial as the imine itself is typically not electrophilic enough to induce ring closure. researchgate.net
Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethoxyphenyl ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This cyclization is an example of an intramolecular electrophilic aromatic substitution. The nucleophilicity of the phenyl ring is a key driver for this step; however, compared to more electron-rich systems like indoles or pyrroles, the dimethoxy-substituted phenyl ring is less nucleophilic. researchgate.net
Rearomatization: The resulting spirocyclic intermediate, often referred to as a spirocycle, subsequently undergoes deprotonation to restore the aromaticity of the phenyl ring, yielding the final tetrahydroisoquinoline product. researchgate.net
Due to the lower nucleophilicity of the phenyl group compared to an indole (B1671886) ring, the Pictet-Spengler tetrahydroisoquinoline synthesis often requires more forcing conditions, such as higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid, to proceed efficiently. researchgate.net Mechanistic inquiries have also explored the potential role of spiroindolenine-like intermediates and the influence of catalyst acidity and electronic properties of substituents on the stereochemical outcome of the reaction. acs.org
**6.2. Computational Chemistry Studies
Computational chemistry has become an indispensable tool for gaining deep mechanistic insights into complex organic reactions, including those involving β-(3,4-Dimethoxyphenyl)alaninol. Density Functional Theory (DFT) is a particularly powerful method for modeling reaction pathways, analyzing conformational preferences, and predicting stereochemical outcomes.
The three-dimensional structure and conformational flexibility of β-(3,4-Dimethoxyphenyl)alaninol and its derivatives are critical determinants of their reactivity, particularly in stereoselective transformations. Computational methods are employed to explore the potential energy surface of the molecule and identify low-energy conformers.
Studies on related dimethoxybenzene derivatives using DFT calculations, often with the B3LYP functional, have successfully determined optimized geometries and electronic properties. nih.govresearchgate.net Such analyses for β-(3,4-Dimethoxyphenyl)alaninol would focus on the rotational barriers around the key single bonds, specifically the Cα-Cβ bond and the Cβ-C(aryl) bond. The interplay of steric hindrance from the substituents and potential intramolecular hydrogen bonding between the hydroxyl and amino groups would dictate the preferred dihedral angles and, consequently, the dominant conformations in solution.
For chiral molecules like β-(3,4-Dimethoxyphenyl)alaninol, which is derived from the amino acid alanine, understanding intrinsic conformational preferences is key. nih.govnih.gov Molecular dynamics (MD) simulations and DFT calculations can generate Ramachandran-like plots to visualize the allowed and disallowed regions of conformational space, revealing the most stable spatial arrangements of the substituents around the chiral center. nih.gov These preferences are fundamental to explaining and predicting the diastereoselectivity of subsequent reactions. Advanced protocols like CENSO (Conformer Ensemble Search and Optimization) offer robust, multilevel approaches to accurately predict reaction free energies by accounting for conformational flexibility. chemrxiv.org
Table 1: Representative Computational Methods for Conformation Analysis
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, Relative conformer energies | Identifies lowest energy structures, rotational barriers, and influence of substituents. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Conformational sampling, Population analysis | Explores accessible conformations over time, revealing dynamic behavior and conformational equilibria. nih.gov |
| CENSO Protocol | Refined conformational ensemble analysis | Provides highly accurate reaction free energies by systematically refining conformer geometries and energies. chemrxiv.org |
| MP2 (Møller-Plesset) | High-accuracy energy calculations | Often used as a benchmark to validate DFT results for relative energies of conformers. frontiersin.org |
In asymmetric catalysis, understanding the structure and energetics of the transition states is paramount to explaining the origin of enantioselectivity. DFT calculations are extensively used to model the transition states of reactions like the asymmetric Pictet-Spengler cyclization.
For the Pictet-Spengler reaction catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid (CPA), the catalyst forms a chiral pocket around the reactants. nih.gov Computational modeling helps to visualize how the catalyst, the iminium ion intermediate, and the nucleophilic aryl ring assemble in the transition state. researchgate.netacs.org The non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrate stabilize one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product.
For example, DFT studies on the enantioselective Pictet-Spengler reaction have elucidated the likely transition states, rationalizing the observed high enantioselectivity. nih.govacs.org These models can pinpoint the key residues or structural features of the catalyst that are responsible for chiral induction and compare the energy barriers of competing pathways. nih.gov
Table 2: DFT-Calculated Energy Differences in a Model Asymmetric Pictet-Spengler Reaction
| Transition State | Catalyst System | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|
| TS-R (pro-R attack) | Chiral Phosphoric Acid A | 0.0 | R |
| TS-S (pro-S attack) | Chiral Phosphoric Acid A | +2.1 | - |
| TS-R (pro-R attack) | Achiral Acid | 0.0 | Racemic |
| TS-S (pro-S attack) | Achiral Acid | 0.0 | Racemic |
Note: Data are hypothetical and illustrative of typical computational findings in asymmetric catalysis research. They demonstrate how a chiral catalyst creates a significant energy difference between the two stereochemically distinct transition states, leading to an enantiomerically enriched product.
Reaction Pathway Elucidation
Elucidating a complete reaction pathway involves mapping the energetic landscape that connects reactants to products, including all intermediates and transition states. Computational chemistry provides a powerful means to construct these energy profiles and validate proposed mechanisms.
For the Pictet-Spengler reaction of β-(3,4-Dimethoxyphenyl)alaninol, DFT calculations can trace the entire reaction coordinate. This begins with the formation of the iminium ion, proceeds through the key C-C bond-forming transition state, and ends with the final product. A quantum chemical investigation of the enzymatic Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) demonstrated how such calculations can be used to evaluate different mechanistic proposals. nih.gov By calculating the energy barriers for both a "dopamine-first" and an alternative "HPAA-first" substrate binding sequence, the study showed that only the dopamine-first pathway was energetically feasible, thereby elucidating the correct reaction sequence. nih.gov
This approach allows researchers to:
Confirm the identity of proposed intermediates.
Calculate the activation energies for each step, identifying the rate-determining step.
Rule out alternative, higher-energy pathways.
Analyze the geometry of transition states to understand the factors controlling reactivity and selectivity. nih.gov
By combining experimental observations with detailed computational modeling, a comprehensive and validated picture of the reaction mechanism for the cyclization of β-(3,4-Dimethoxyphenyl)alaninol can be achieved.
Future Research Directions and Synthetic Prospects
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of amino alcohols exist, future research could focus on developing more efficient, stereoselective, and sustainable routes to b-(3,4-Dimethoxyphenyl)alaninol. Current approaches often involve the reduction of the corresponding amino acid, L-3,4-dimethoxyphenylalanine (L-DOPA methyl ether), or its derivatives. A chemoenzymatic method for producing L-3,4-dimethoxyphenyl-alanine using an engineered aspartate aminotransferase has been developed, which could serve as a key step in a multi-step synthesis of the target alaninol. researchgate.net
Future explorations could include:
Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation or transfer hydrogenation of α-amino ketones would offer a more direct and atom-economical route. acs.org This approach avoids the use of stoichiometric chiral auxiliaries and can lead to high enantioselectivities. acs.org
Biocatalytic Routes: The use of engineered enzymes, such as amine dehydrogenases or transaminases, for the asymmetric reductive amination of the corresponding α-hydroxy ketone is a promising green alternative. frontiersin.orgnih.gov These enzymatic methods often operate under mild conditions and can exhibit high stereoselectivity. frontiersin.orgnih.gov
Advanced Chemical Synthesis: Investigating novel synthetic pathways, such as the stereoselective ring-opening of epoxides or the application of modern organocatalysis, could lead to more versatile and scalable syntheses.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Key Considerations |
| Reduction of Amino Acid Derivatives | Readily available starting materials. | Multi-step process, potential for racemization. |
| Asymmetric Hydrogenation | High atom economy, high enantioselectivity. | Catalyst development and optimization required. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and substrate scope. |
| Organocatalysis | Metal-free, operational simplicity. | Catalyst loading and efficiency. |
Table 1: Comparison of Potential Synthetic Methodologies for this compound
Expanded Utility as a Chiral Scaffold
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. researchgate.net this compound is an excellent candidate for development as a chiral auxiliary due to its inherent chirality and the presence of two functional groups (amine and hydroxyl) that can be readily attached to a substrate.
Future research in this area should focus on:
Design of Novel Auxiliaries: Derivatizing the amine or hydroxyl group to create a range of chiral auxiliaries suitable for various transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net
Diastereoselective Control: Investigating the influence of the 3,4-dimethoxyphenyl group on the diastereoselectivity of reactions controlled by the auxiliary. The steric and electronic properties of this group could offer unique stereochemical outcomes.
Cleavage and Recycling: Developing efficient methods for the cleavage of the auxiliary from the product and its subsequent recycling, which is crucial for the economic viability and sustainability of the process. youtube.com
The application of this compound-derived auxiliaries could be particularly beneficial in the synthesis of complex natural products and pharmaceuticals where precise stereochemical control is paramount. youtube.com
Integration into Flow Chemistry and Sustainable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. acs.org The integration of the synthesis of this compound and its derivatives into continuous flow processes is a logical and promising future direction.
Key areas for exploration include:
Telescoped Reactions: Designing multi-step, telescoped flow syntheses where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach can significantly reduce reaction times, solvent usage, and waste generation. nih.gov
Immobilized Catalysts and Reagents: Utilizing immobilized catalysts, including enzymes or chiral ligands, in packed-bed reactors to facilitate catalyst recycling and product purification.
Sustainable Solvents and Conditions: Optimizing flow processes to utilize greener solvents and operate under energy-efficient conditions, further enhancing the sustainability of the synthesis.
The development of a continuous flow process for producing this compound would be a significant step towards its large-scale and environmentally responsible production. Enzymatic synthesis in cascading continuous-flow microreactor systems has already been shown to be a viable approach for other chiral amino alcohols. nih.gov
Development of New Catalytic Systems Using this compound-Derived Ligands
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound makes it an attractive precursor for the synthesis of a variety of chiral ligands, such as phosphine (B1218219), amine, or oxazoline-based ligands.
Future research should be directed towards:
Ligand Synthesis: Synthesizing a library of ligands derived from this compound with varying steric and electronic properties.
Coordination Chemistry: Studying the coordination of these new ligands with various transition metals to form well-defined chiral catalysts.
Catalytic Applications: Evaluating the performance of these new catalytic systems in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and aminations. The electronic character of the dimethoxyphenyl group could have a significant influence on the catalytic activity and selectivity. mdpi.com
The development of highly efficient and selective catalysts based on this scaffold could have a broad impact on the synthesis of enantiomerically pure compounds in academia and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
